4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Overview
Description
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .
Mechanism of Action
Target of Action
It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .
Mode of Action
Raloxifene is known to act as a selective estrogen receptor modulator .
Biochemical Pathways
Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .
Pharmacokinetics
As a derivative of raloxifene, it may have similar pharmacokinetic properties .
Result of Action
Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .
Action Environment
Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :
Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.
Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.
Industrial Production Methods
While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:
Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.
Coupling reactions: The phenol group can participate in coupling reactions with various reagents.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.
Lewis acids: Used in the coupling reactions.
Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.
Major Products Formed
The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .
Scientific Research Applications
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily used in scientific research for the synthesis of Raloxifene 6-glucuronide. This compound is valuable in studies related to:
Chemistry: Understanding the synthesis and reactions of Raloxifene derivatives.
Biology: Investigating the biological activity and metabolism of Raloxifene.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of Raloxifene and its metabolites.
Industry: Developing new synthetic routes and improving the production of Raloxifene derivatives
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, a selective estrogen receptor modulator.
Raloxifene 6-glucuronide: The major metabolite synthesized from 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.
Other Raloxifene derivatives: Various derivatives synthesized for research and therapeutic purposes.
Uniqueness
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .
Properties
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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